molecular formula C20H16F3N3O2S B2755598 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 896048-51-4

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

カタログ番号: B2755598
CAS番号: 896048-51-4
分子量: 419.42
InChIキー: BMNNVVJXBJMKEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 3-methoxyphenyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. This structure combines aromatic, heterocyclic, and electron-withdrawing elements (e.g., trifluoromethyl), which are common in pharmacologically active compounds targeting enzymes or receptors.

特性

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-28-14-6-4-5-13(11-14)16-9-10-19(26-25-16)29-12-18(27)24-17-8-3-2-7-15(17)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNVVJXBJMKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives, particularly those with heterocyclic cores, thioether linkages, and trifluoromethylphenyl groups. Below is a detailed comparison:

Structural Analogues with Pyridazine/Pyridine Cores

Compound Name Core Structure Substituents Key Differences Biological Relevance Reference
Target Compound Pyridazine 6-(3-methoxyphenyl), 3-(thioacetamide-N-(2-trifluoromethylphenyl)) Potential kinase/IDO1 inhibition (inferred from analogs)
LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide) Pyridine 3-cyano, 4-fluorophenyl Pyridine vs. pyridazine; 4-fluoro vs. 2-trifluoromethylphenyl IDO1 inhibitor (IC₅₀ = 0.38 µM)
LBJ-08 (2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide) Pyridine 3-cyano, 6-trifluoromethyl, 4-fluorophenyl Trifluoromethyl on pyridine vs. phenyl; 4-fluoro vs. 2-trifluoromethylphenyl Enhanced metabolic stability
CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) Pyridazine 6-(3-trifluoromethoxyphenyl), extended alkyl-thiadiazole chain Longer alkyl chain; thiadiazole vs. simple acetamide Glutaminase inhibitor (clinical candidate)

Analogues with Trifluoromethylphenyl Groups

Compound Name Core Structure Substituents Key Differences Biological Relevance Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl, 3-methoxyphenyl Benzothiazole vs. pyridazine; no thioether linkage Antifungal/antiparasitic activity
2-((3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-fluorophenyl)acetamide Pyridine 3-cyano, 6-thiophene, 4-trifluoromethyl, 2-fluorophenyl Thiophene substitution; 4-trifluoromethyl vs. 2-trifluoromethylphenyl Anticancer potential (inferred from fluorophenyl analogs)

Analogues with Thioether Linkages

Compound Name Core Structure Substituents Key Differences Biological Relevance Reference
4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) Pyrimidine 4-chlorophenyl, quinoxaline Pyrimidine core; quinoxaline substituent Antiproliferative activity
Compound 20 (2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) Pyrimidinone 4-methoxybenzyl, benzo[d]thiazole Oxopyrimidine vs. pyridazine; benzothiazole substituent CK1 inhibitor (IC₅₀ = 12 nM)

Key Research Findings

Synthetic Accessibility : The target compound’s thioether linkage and trifluoromethylphenyl group are synthetically accessible via nucleophilic substitution (e.g., K₂CO₃-mediated coupling of mercaptoacetamides with halopyridazines) . Yields for analogous reactions range from 40–46% .

Bioactivity Trends :

  • Pyridazine vs. Pyridine : Pyridazine cores (as in CB-839) often enhance target binding due to increased polarity, whereas pyridine analogs (e.g., LBJ series) prioritize metabolic stability .
  • Trifluoromethyl Position : The ortho-trifluoromethyl group on the phenyl ring may improve membrane permeability compared to para-substituted analogs (e.g., LBJ-08) .

Pharmacophore Model : The trifluoromethylphenyl-thioacetamide scaffold is critical for hydrophobic interactions and enzyme inhibition, as seen in CK1 and IDO1 inhibitors .

Q & A

Q. Advanced Optimization Challenges

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction solvent-switching for amide coupling .
  • Temperature control : Pyridazine ring stability demands temperatures <80°C to prevent decomposition .
  • Yield trade-offs : Higher equivalents of thiol reagents (1.2–1.5 eq) improve thioether formation but complicate purification .

How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Q. Basic Methodological Framework

  • Standardized assays : Use enzyme inhibition (e.g., kinase assays) and cell viability (MTT) protocols with positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Validate IC₅₀ values across ≥3 independent replicates to account for variability .

Q. Advanced Data Reconciliation

  • Off-target profiling : Screen against related targets (e.g., TRK family kinases) to identify cross-reactivity .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cellular assays .
  • Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation kinetics, which may explain discrepancies between in vitro and in vivo data .

What structural features of this compound contribute to its potential as a kinase inhibitor, and how can SAR studies be designed?

Q. Basic Structural Insights

  • Pyridazine core : Acts as a hinge-binding motif, mimicking ATP’s adenine moiety in kinase active sites .
  • Trifluoromethylphenyl group : Enhances hydrophobic interactions and bioavailability via fluorine’s electronegativity .
  • Thioether linker : Increases conformational flexibility, improving binding to variable kinase pockets .

Q. Advanced SAR Strategies

  • Fragment-based design : Replace 3-methoxyphenyl with substituted aryl groups (e.g., 4-chlorophenyl) to probe steric effects .
  • Isosteric replacements : Substitute thioether with sulfone or sulfonamide to assess polarity impacts on membrane permeability .
  • Crystallography : Co-crystallize with TRKA or ROS1 kinases to map binding interactions and guide modifications .

What analytical techniques are most reliable for characterizing this compound’s purity and stability?

Q. Basic Characterization

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of pyridazine substitution and amide bond integrity (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS for molecular ion validation (expected [M+H]⁺ ~465 Da) .

Q. Advanced Stability Profiling

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
  • LC-HRMS : Track oxidation of the thioether to sulfoxide/sulfone derivatives, a common stability issue .

How does this compound compare to structurally related pyridazine derivatives in terms of pharmacokinetic (PK) properties?

Q. Basic PK Comparisons

  • LogP : Predicted ~3.1 (trifluoromethyl group reduces lipophilicity vs. unsubstituted analogs) .
  • Plasma protein binding : >90% due to aryl/trifluoromethyl groups, limiting free drug availability .

Q. Advanced PK Optimization

  • Prodrug strategies : Mask the acetamide as an ester to improve oral absorption .
  • CYP450 inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

What computational methods are effective for predicting this compound’s binding modes and off-target liabilities?

Q. Basic Modeling Approaches

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 4ASD) to predict binding poses .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at pyridazine N1) .

Q. Advanced Predictive Tools

  • MD simulations : Run 100-ns trajectories to assess binding stability in TRK kinases .
  • Machine learning : Train models on kinase inhibition datasets (e.g., ChEMBL) to prioritize synthetic targets .

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